molecular formula C35H48ClN3O10S B1676302 Mertansine CAS No. 139504-50-0

Mertansine

Cat. No.: B1676302
CAS No.: 139504-50-0
M. Wt: 738.3 g/mol
InChI Key: ANZJBCHSOXCCRQ-HXMKWQNGSA-N
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Mechanism of Action

Target of Action

Mertansine, also known as DM1, is a thiol-containing maytansinoid . The primary target of this compound is tubulin , a key protein in the microtubule structure within the cell . Tubulin plays a crucial role in cell division, and by targeting it, this compound can interfere with this process .

Mode of Action

This compound acts as a tubulin inhibitor . It inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site . For therapeutic purposes, this compound is attached to a monoclonal antibody through a reaction of the thiol group with a linker structure to create an antibody-drug conjugate (ADC) . The monoclonal antibody binds specifically to a structure (usually a protein) occurring in a tumor, thus directing this compound into this tumor . This concept is called targeted therapy .

Biochemical Pathways

The biochemical pathway affected by this compound involves the disruption of microtubule dynamics . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By inhibiting the assembly of microtubules, this compound disrupts these processes, leading to cell cycle arrest and subsequent cell death .

Pharmacokinetics

This compound exhibits complex pharmacokinetics. Following intravenous administration, it is rapidly distributed to organs and primarily excreted through feces . This compound undergoes extensive metabolism and can influence the metabolism of other drugs by interacting with human liver enzymes . The pharmacokinetics in blood were similar for the labeled conjugate and antibody with terminal half-lives of 154 and 156 hours, respectively . A faster clearance for the conjugate corresponding to a half-life of 422 hours was observed . This faster clearance is explained as the result of clearance from circulation and concomitant clearance of drug from circulating conjugate through linker cleavage .

Result of Action

The molecular and cellular effects of this compound’s action involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death . When cells of a multiple myeloma cell line were exposed to lorvotuzumab this compound, a conjugate of this compound, the proportion of cells in the G2/M phase of the cell cycle was significantly increased after 48 hours of exposure . This is consistent with the mechanism of action of agents that interfere with microtubule dynamics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound, like other ADCs, can be influenced by the expression level of the target protein in the tumor cells, the rate of internalization of the ADC into the cells, and the rate of ADC metabolism and excretion

Biochemical Analysis

Biochemical Properties

Mertansine plays a significant role in biochemical reactions by inhibiting the assembly of microtubules. It interacts with tubulin, a protein that is essential for microtubule formation, by binding to the rhizoxin binding site. This interaction prevents the polymerization of tubulin, leading to the disruption of microtubule dynamics . Additionally, this compound interacts with various enzymes, such as uridine 5′-diphospho-glucuronosyltransferases (UGTs) and cytochrome P450s (CYPs), inhibiting their activities and affecting drug metabolism .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting microtubule dynamics . This compound also inhibits the mRNA expression and enzyme activities of CYPs and UGTs in human hepatocytes, affecting cellular metabolism and drug interactions . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, inhibiting the assembly of microtubules. This inhibition occurs at the rhizoxin binding site on tubulin, preventing microtubule polymerization and leading to mitotic arrest . This compound is often conjugated to monoclonal antibodies through a linker structure, forming ADCs that target specific tumor cells. The monoclonal antibody directs this compound to the tumor, where it is internalized and exerts its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly distributed to various organs and tissues following administration and is primarily excreted through feces . The stability and degradation of this compound are influenced by its conjugation to monoclonal antibodies, which can affect its long-term effects on cellular function. Studies have shown that this compound can induce hepatic, hematologic, and neurosensory effects with repetitive treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenograft models of small cell lung cancer, dose-dependent and antigen-specific anti-tumor activity of this compound was observed at doses as low as 3 mg/kg . Higher doses resulted in complete tumor regression and long-term tumor-free survival in animals . High doses of this compound can also lead to toxic effects, such as transaminitis and other adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including S-oxidation, hydrolysis, S-methylation, and glutathione conjugation . These metabolic processes result in the formation of at least 11 metabolites. This compound also interacts with enzymes such as UGTs and CYPs, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. As part of ADCs, this compound is directed to specific tumor cells by the monoclonal antibody component. Once internalized, this compound is released in the lysosomes, where it exerts its cytotoxic effects . The distribution of this compound is influenced by its conjugation to antibodies, which affects its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes, where it is released from the ADCs and exerts its cytotoxic effects . This compound’s activity is influenced by its localization, as it disrupts microtubule dynamics within the cell. The targeting signals and post-translational modifications of the monoclonal antibody component of ADCs direct this compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mertansine is synthesized from its parent compound, maytansine, through a series of chemical reactions. The key step involves the deacetylation of maytansine to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine . This process typically requires specific reaction conditions, including the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of maytansine, followed by its chemical modification to produce this compound. The process requires stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: Mertansine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mertansine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its use as a cytotoxic payload in ADCs. The conjugation of this compound to monoclonal antibodies allows for targeted delivery to cancer cells, reducing off-target effects and enhancing therapeutic outcomes. This targeted approach distinguishes this compound from other microtubule inhibitors like vinblastine and paclitaxel, which are used as free drugs .

Properties

CAS No.

139504-50-0

Molecular Formula

C35H48ClN3O10S

Molecular Weight

738.3 g/mol

IUPAC Name

[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1

InChI Key

ANZJBCHSOXCCRQ-HXMKWQNGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O

Appearance

White to off-white solid powder

Pictograms

Corrosive; Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Mertansine is a potent microtubule-targeting agent that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule assembly and dynamics. []

A: this compound binds at or near the vinblastine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death through apoptosis. [, , ]

ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these details can be easily found in chemical databases and literature.

ANone: The provided abstracts primarily focus on the biological activity and applications of this compound. They do not delve into detailed spectroscopic characterization.

A: this compound primarily functions as a potent cytotoxic agent by binding to tubulin, not as a catalyst. It doesn't directly catalyze chemical reactions. []

ANone: The provided abstracts focus on in vitro and in vivo studies, not computational modeling of this compound.

A: this compound is most often conjugated to antibodies, creating ADCs, to improve its targeted delivery and therapeutic window. [, , , , ] Various linkers, each with specific stability and release properties, are used to connect this compound to the antibody, impacting the ADC's overall efficacy and pharmacokinetics. [, , ] For example, researchers explored a hyaluronic acid-SS-mertansine prodrug (HA-SS-DM1) to improve tolerability and target CD44+ breast tumors. []

A: Research suggests cysteine can slowly reduce the disulfide bond in lorvotuzumab this compound, leading to the release of S-cysteinyl-DM1. Fortunately, S-cysteinyl-DM1 exhibits significantly lower cytotoxicity compared to uncharged maytansinoids, suggesting this degradation pathway might be less concerning for toxicity. []

A: While the abstracts don't delve into specific SHE regulations, the preclinical data consistently highlights the careful assessment of toxicity and tolerability of this compound-containing ADCs. [, , , ] For example, researchers determined the maximum tolerated dose (MTD) of huC242-DM4 in mice to be greater than 40 mg/kg, demonstrating a therapeutic index of over 20. []

A: The choice of linker significantly impacts the pharmacokinetic profile of this compound-containing ADCs, affecting their plasma half-life, distribution, and clearance. [, ] For instance, in mice, the disulfide linkage in huC242-DM4 displayed greater stability compared to the linkage in cantuzumab this compound, resulting in improved pharmacokinetic behavior. []

A: Research indicates that lysine-SPP-DM1, DM1, and S-cysteinyl-DM1 are among the primary maytansinoid catabolites detected in tumor and plasma samples following this compound-based ADC administration. [] Importantly, the levels and types of catabolites can be influenced by the linker used in the ADC. [, ]

A: this compound efficacy is assessed using a range of models, including cell-based cytotoxicity assays and human tumor xenograft models in mice. [, , , , ] These models help researchers determine the potency, selectivity, and therapeutic window of this compound-containing ADCs against various cancer types.

A: Lorvotuzumab this compound has demonstrated single-agent activity and an acceptable safety profile in relapsed/refractory multiple myeloma patients. [] Furthermore, a Phase II study evaluating lorvotuzumab this compound in combination with lenalidomide and dexamethasone reported an overall response rate (ORR) of 56.4%. []

A: Resistance to this compound-containing ADCs can arise through various mechanisms, including increased drug efflux mediated by transporters like ABCC1 (MRP1), reduced target antigen expression (e.g., decreased Her2), and alterations in downstream signaling pathways. [] The specific resistance mechanisms can vary depending on the cell line and the ADC used.

ANone: While the abstracts don't explicitly address this, cross-resistance among ADCs, including those containing this compound, is a possibility, particularly if the resistance mechanism involves targets shared by different ADCs or broadly impacts drug efflux or cell survival pathways.

A: Antibody-drug conjugates (ADCs) represent a key strategy for targeted this compound delivery. [, , , , ] By linking this compound to antibodies specific for tumor-associated antigens, researchers aim to increase drug concentration at the tumor site while minimizing systemic exposure and off-target effects.

A: Researchers are exploring alternative delivery systems, such as nanoparticles and liposomes, to improve this compound's therapeutic index. For example, cRGD peptide-decorated micellar this compound prodrug (cRGD-MMP) was developed for targeted delivery to αvβ3 integrin overexpressing tumors. [] Additionally, cetuximab-polymersome-mertansine nanodrug (C-P-DM1) was designed to target EGFR-positive cancers. []

A: The level of target antigen expression is a key determinant of ADC efficacy. For example, high CD56 expression is associated with increased sensitivity to lorvotuzumab this compound. [] Furthermore, research suggests HER3 co-expression might be a negative predictor for T-DM1 activity in breast cancer. []

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying this compound and its metabolites in biological samples. [, ] This method enables sensitive and specific detection of the drug and its breakdown products, aiding in pharmacokinetic and metabolism studies.

ANone: The provided abstracts do not discuss environmental impact or degradation pathways of this compound.

ANone: The abstracts do not provide specific details on this compound's dissolution rate or solubility in various media.

ANone: The provided abstracts primarily focus on preclinical and clinical findings and do not delve into the specific validation parameters of the analytical methods used.

ANone: While not explicitly discussed, adherence to good manufacturing practices (GMP) and rigorous quality control measures are essential during the development and production of this compound-containing ADCs to ensure their safety, efficacy, and consistency.

A: Yes, ADCs, including those with this compound, can be immunogenic. The antibody component itself can trigger an immune response, as can the linker or payload. [, ] Researchers often monitor for human anti-human antibody (HAHA) and human anti-drug antibody (HADA) responses during clinical trials. []

A: Yes, drug transporters, particularly efflux pumps like P-glycoprotein (PgP) and ABCC1 (MRP1), can influence the intracellular accumulation and efficacy of maytansinoids like this compound. [, ] Increased expression of these transporters can contribute to resistance by expelling the drug from cancer cells.

ANone: The provided abstracts primarily focus on the antitumor activity and pharmacokinetics of this compound-containing ADCs. They do not provide specific details on the biocompatibility or biodegradability of this compound.

ANone: The abstracts do not discuss aspects related to the recycling or waste management of this compound or its conjugates.

A: The abstracts highlight the collaborative efforts between academic institutions and pharmaceutical companies in advancing this compound-based therapies. [, , , , , , , , , , , , ] Access to resources such as cell lines, animal models, and clinical trial networks is essential for continued research and development.

A: While the abstracts don't offer a comprehensive historical overview, they showcase the evolution of this compound from a potent cytotoxic payload to its incorporation into targeted ADC therapies. [, , , , ] The clinical success of trastuzumab emtansine (T-DM1), another maytansinoid-based ADC, represents a significant milestone in the field, paving the way for the development of other ADC therapies.

A: The development of this compound-containing ADCs exemplifies the power of cross-disciplinary collaboration, bringing together expertise in antibody engineering, chemistry, pharmacology, oncology, and clinical research. [, , , , ] This interdisciplinary approach is crucial for tackling complex challenges in drug development and improving cancer treatment outcomes.

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